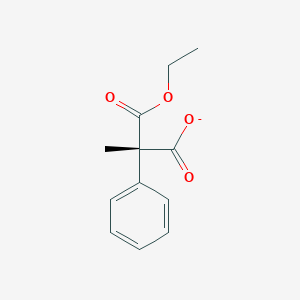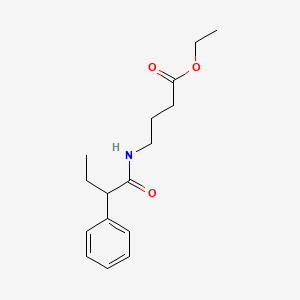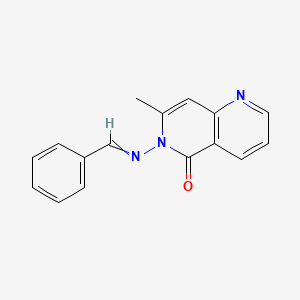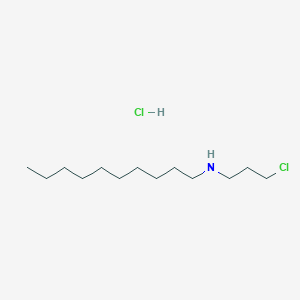silane CAS No. 87729-87-1](/img/structure/B14392556.png)
[2,2-Diphenyl-1-(phenylsulfanyl)ethenyl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane is an organosilicon compound characterized by the presence of phenyl groups and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane typically involves the reaction of phenylsulfanyl-substituted alkenes with trimethylsilyl reagents. One common method is the hydrosilylation reaction, where a phenylsulfanyl-substituted alkene reacts with trimethylsilane in the presence of a catalyst such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding silanes with different oxidation states.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various silanes with different oxidation states.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique properties.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its structural features allow for interactions with biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic applications. The presence of phenyl and silyl groups can enhance the pharmacokinetic properties of drug candidates, improving their efficacy and stability.
Industry
In the industrial sector, 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane involves interactions with molecular targets through its phenyl and silyl groups. These interactions can modulate the activity of enzymes, receptors, and other biological molecules. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane
- 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane
- 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane
Uniqueness
Compared to similar compounds, 2,2-Diphenyl-1-(phenylsulfanyl)ethenylsilane is unique due to the presence of three methyl groups attached to the silicon atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and chemical synthesis.
Eigenschaften
CAS-Nummer |
87729-87-1 |
|---|---|
Molekularformel |
C23H24SSi |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
(2,2-diphenyl-1-phenylsulfanylethenyl)-trimethylsilane |
InChI |
InChI=1S/C23H24SSi/c1-25(2,3)23(24-21-17-11-6-12-18-21)22(19-13-7-4-8-14-19)20-15-9-5-10-16-20/h4-18H,1-3H3 |
InChI-Schlüssel |
PBAUUTMBFNNZBH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Prop-1-en-2-yl)-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14392475.png)

![[1-(Chloromethoxy)ethyl]benzene](/img/structure/B14392480.png)
![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)


![1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14392513.png)





![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)
